molecular formula C7H5ClF3NS B3416797 2-Chloro-5-(trifluoromethylthio)aniline CAS No. 933674-81-8

2-Chloro-5-(trifluoromethylthio)aniline

Cat. No. B3416797
CAS RN: 933674-81-8
M. Wt: 227.64 g/mol
InChI Key: WAYPFRRKQUBFII-UHFFFAOYSA-N
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Description

2-Chloro-5-(trifluoromethylthio)aniline is an organic compound with the molecular formula C7H5ClF3NS . It is also known by its synonyms 3-Amino-4-chlorobenzotrifluoride and 6-Chloro-α,α,α-trifluoro-m-toluidine . The compound appears clear and colorless to yellow to orange in color .


Molecular Structure Analysis

The linear formula of 2-Chloro-5-(trifluoromethylthio)aniline is ClC6H3(CF3)NH2 . Its molecular weight is 195.57 g/mol . The SMILES string representation is Nc1cc(ccc1Cl)C(F)(F)F .


Physical And Chemical Properties Analysis

2-Chloro-5-(trifluoromethylthio)aniline has a refractive index of n20/D 1.499 (lit.) and a density of 1.428 g/mL at 25 °C (lit.) . It is a liquid at room temperature .

Scientific Research Applications

Organic Synthesis

“2-Chloro-5-(trifluoromethylthio)aniline” is a chemical compound used in organic synthesis . It’s a key intermediate in the synthesis of various organic compounds due to its unique structure and properties .

Agrochemical Industry

Trifluoromethylpyridines, which can be synthesized using “2-Chloro-5-(trifluoromethylthio)aniline”, are used in the agrochemical industry . They are used in the protection of crops from pests . Fluazifop-butyl was the first trifluoromethylpyridine derivative introduced to the agrochemical market .

Pharmaceutical Industry

Trifluoromethylpyridines are also used in the pharmaceutical industry . Several trifluoromethylpyridine derivatives are used in pharmaceutical and veterinary products . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .

Research and Development

“2-Chloro-5-(trifluoromethylthio)aniline” is used in research and development for the synthesis of new compounds . It’s a key intermediate in the synthesis of new compounds with potential applications in various industries .

Functional Materials

The development of fluorinated organic chemicals, including those containing “2-Chloro-5-(trifluoromethylthio)aniline”, is an important research topic . These compounds have potential applications in the development of functional materials .

Chemical Properties Study

“2-Chloro-5-(trifluoromethylthio)aniline” is used in the study of chemical properties . Its unique structure and properties make it an interesting compound for the study of chemical reactions and processes .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is combustible and may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is advised to handle this compound with appropriate personal protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

2-chloro-5-(trifluoromethylsulfanyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NS/c8-5-2-1-4(3-6(5)12)13-7(9,10)11/h1-3H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAYPFRRKQUBFII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1SC(F)(F)F)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001251927
Record name 2-Chloro-5-[(trifluoromethyl)thio]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001251927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(trifluoromethylthio)aniline

CAS RN

933674-81-8
Record name 2-Chloro-5-[(trifluoromethyl)thio]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933674-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-[(trifluoromethyl)thio]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001251927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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